molecular formula C9H7F2N5 B14142558 N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 66088-47-9

N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14142558
CAS No.: 66088-47-9
M. Wt: 223.18 g/mol
InChI Key: NFUMWRMZQUDSOL-UHFFFAOYSA-N
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Description

N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,5-difluorophenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-difluoroaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms in cyanuric chloride with the amino group of 2,5-difluoroaniline. The reaction is conducted at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases through condensation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and Schiff bases.

Scientific Research Applications

N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylthiourea
  • 2,5-Difluorophenyl isocyanate
  • 4-(Aminosulfonyl)-N-(2,5-Difluorophenyl)Methyl-Benzamide

Uniqueness

N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

66088-47-9

Molecular Formula

C9H7F2N5

Molecular Weight

223.18 g/mol

IUPAC Name

2-N-(2,5-difluorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7F2N5/c10-5-1-2-6(11)7(3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)

InChI Key

NFUMWRMZQUDSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NC=NC(=N2)N)F

Origin of Product

United States

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